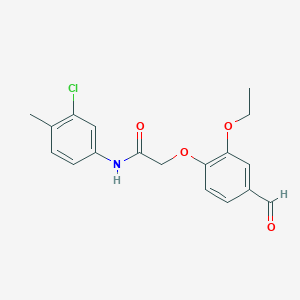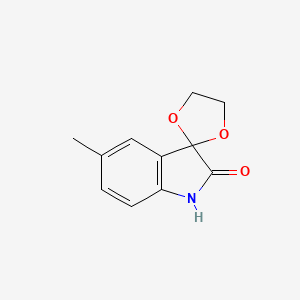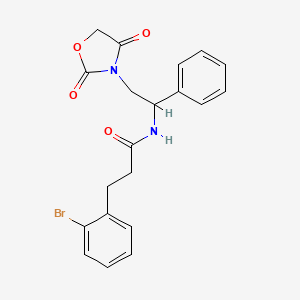
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of thiazinan-2-yl derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV), by targeting specific viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide vary depending on the specific biological system being studied. In general, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, indicating its potential as an anticancer agent. In addition, it has been shown to inhibit the replication of certain viruses, suggesting its potential as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is its broad range of biological activities, which makes it a versatile compound for studying various biological systems. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by the compound, which could provide insights into its mechanism of action. In addition, further studies are needed to evaluate the potential of the compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Finally, the compound may also have potential as a diagnostic tool for certain diseases, and further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 2-aminobenzamide with pyridine-4-carboxaldehyde and thionyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then oxidized using hydrogen peroxide to form the final product. The overall yield of the synthesis is around 45%, and the purity of the product can be improved using column chromatography.
Aplicaciones Científicas De Investigación
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and infectious diseases.
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-7-9-18-10-8-14)15-3-5-16(6-4-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKJLFTFHIDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)


![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)

![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)


![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)